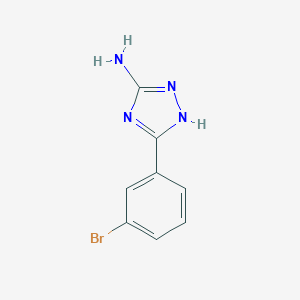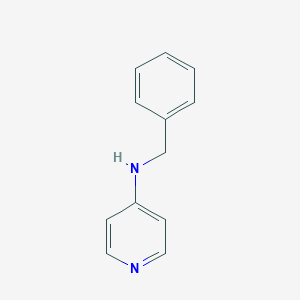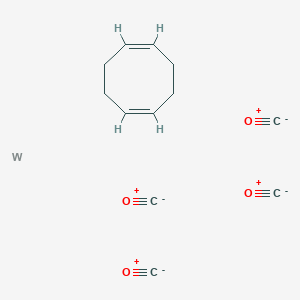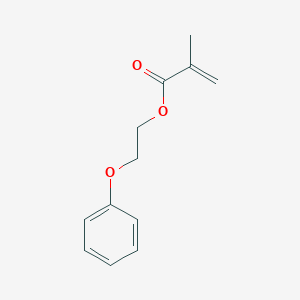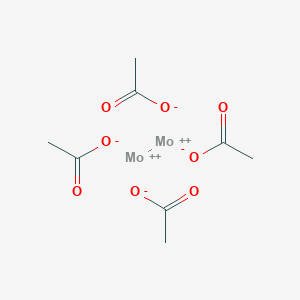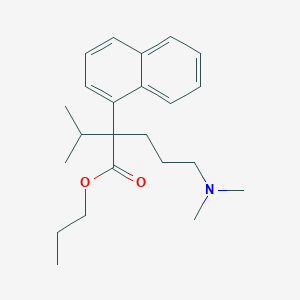
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate, also known as PRODAN, is a fluorescent probe widely used in scientific research. This chemical compound is a derivative of naphthalene, and it has a unique structure that makes it an excellent tool for studying biological systems.
Mécanisme D'action
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is a fluorescent probe that works by emitting light when excited by a light source. The emission spectrum of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is highly sensitive to its microenvironment, such as the polarity and viscosity of the surrounding medium. This property makes it an excellent tool for studying the structure and function of biological systems.
Effets Biochimiques Et Physiologiques
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not metabolized in vivo. However, it should be handled with care as it is a hazardous chemical and can cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used to study a wide range of biological systems. It is also easy to use and can be incorporated into many different experimental setups. However, Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has some limitations. It is not suitable for use in living organisms as it cannot penetrate cell membranes. It also has a limited range of excitation wavelengths, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate in scientific research. One area of interest is the development of new derivatives of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate that have improved properties, such as increased sensitivity or a broader range of excitation wavelengths. Another area of interest is the use of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate in the study of drug-protein interactions, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate could be used in the development of biosensors for the detection of environmental pollutants or disease biomarkers.
Méthodes De Synthèse
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate can be synthesized using a modified version of the Fischer indole synthesis. This method involves the reaction of 5-bromo-2-naphthol with dimethylamine in the presence of a base, followed by the reaction with 2-bromo-2-methylpropanoic acid, and then with propyl alcohol. The final product is purified using column chromatography, and the yield is typically around 40%.
Applications De Recherche Scientifique
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is widely used as a fluorescent probe in scientific research. It has been used to study the structure and function of biological membranes, such as lipid bilayers and cell membranes. Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate can also be used to study protein-ligand interactions, enzyme kinetics, and DNA-protein interactions. It has been used in a variety of fields, including biochemistry, biophysics, and pharmacology.
Propriétés
Numéro CAS |
13349-33-2 |
|---|---|
Nom du produit |
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
Formule moléculaire |
C23H33NO2 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-6-17-26-22(25)23(18(2)3,15-10-16-24(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3 |
Clé InChI |
OEKSQKIRLROKDH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canonique |
CCCOC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonymes |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



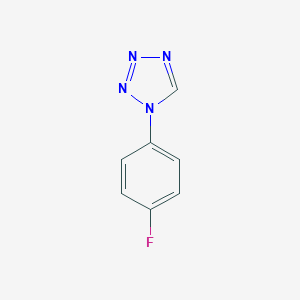
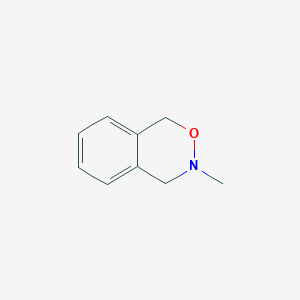
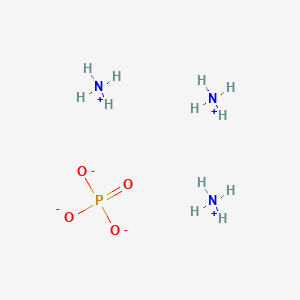
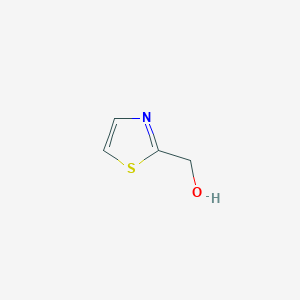
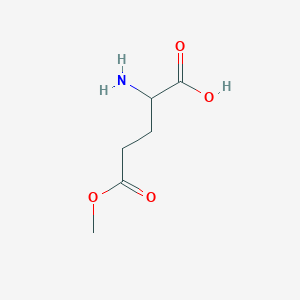
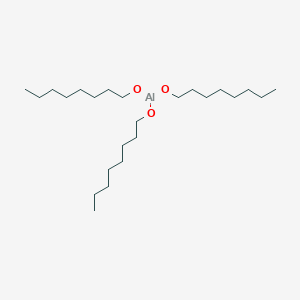
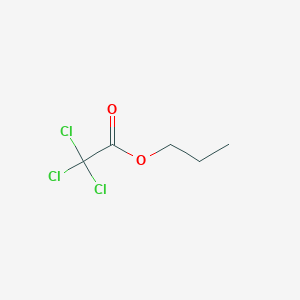
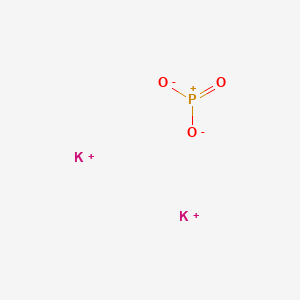
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
